molecular formula C23H26N2O3S B3406381 1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 312286-38-7

1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B3406381
CAS No.: 312286-38-7
M. Wt: 410.5 g/mol
InChI Key: NAEXLICUXPUTJS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound with the molecular formula C23H26N2O3S. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to an ethoxynaphthalene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:

  • 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
  • 1-Benzyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine

These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring.

Properties

IUPAC Name

1-benzyl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-2-28-22-12-13-23(21-11-7-6-10-20(21)22)29(26,27)25-16-14-24(15-17-25)18-19-8-4-3-5-9-19/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXLICUXPUTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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